4-[(Trifluoromethyl)sulfanyl]butanoic acid
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Overview
Description
4-[(Trifluoromethyl)sulfanyl]butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoromethyl)sulfanyl]butanoic acid typically involves the introduction of the trifluoromethyl group into a precursor molecule. One common method is the reaction of a butanoic acid derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoromethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Trifluoromethyl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(Trifluoromethyl)sulfanyl]butanoic acid exerts its effects depends on its specific application. In biochemical contexts, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, potentially modulating the activity of target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethionine: An amino acid analog with a similar trifluoromethyl group.
Trifluoromethylthiolacetic acid: Another compound with a trifluoromethyl group attached to a thiol and acetic acid moiety.
Uniqueness
4-[(Trifluoromethyl)sulfanyl]butanoic acid is unique due to its combination of a butanoic acid backbone with a trifluoromethylsulfanyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7F3O2S |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)11-3-1-2-4(9)10/h1-3H2,(H,9,10) |
InChI Key |
MLOGLRNUTMXSEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSC(F)(F)F |
Origin of Product |
United States |
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